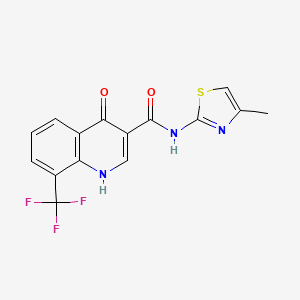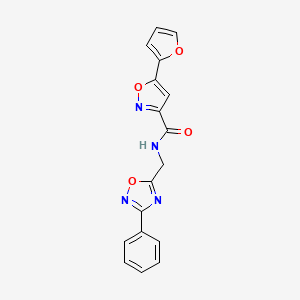![molecular formula C21H23FN2O2 B2742899 N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide CAS No. 955251-64-6](/img/structure/B2742899.png)
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with a fluorobenzyl group, a pyrrolidinone ring, and a dimethylbenzamide moiety, making it an interesting subject for chemical research and development.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as N-benzylbenzamides
Mode of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can lead to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds with an indole nucleus have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other compounds with an indole nucleus .
Molecular Mechanism
It can be hypothesized that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with an indole nucleus .
Metabolic Pathways
It is known that similar compounds with an indole nucleus are involved in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs targeting specific biological pathways.
Biology: It may serve as a tool for studying enzyme interactions and protein-ligand binding.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as fluorescence or conductivity.
Comparación Con Compuestos Similares
Similar Compounds
AB-FUBINACA: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
ADB-FUBINACA: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
Uniqueness
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-3-6-18(9-15(14)2)21(26)23-11-17-10-20(25)24(13-17)12-16-4-7-19(22)8-5-16/h3-9,17H,10-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUJXREHDUTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2742823.png)
![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)
![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)
![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)



![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2742838.png)

